molecular formula C21H15F3N4O2 B2525038 N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260985-70-3

N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2525038
M. Wt: 412.372
InChI Key: FRLKIUQIXYXMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological properties, such as antiallergic, anticancer, and kinase inhibitory activities .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions, starting with the formation of the core structure followed by functionalization with various substituents. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and amidification . Similarly, thiazolyl N-benzyl-substituted acetamide derivatives were synthesized to investigate their Src kinase inhibitory activities . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to aromatic rings, which may include substituents such as fluorine atoms or thiazole and oxadiazole rings . The presence of these substituents can significantly influence the molecular conformation and intermolecular interactions, such as hydrogen bonding patterns, which are crucial for the biological activity of these compounds .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used as a site-selective electrophilic fluorinating agent, indicating the potential reactivity of the fluorine atoms in these molecules . The reactivity of the compound would likely be influenced by the electron-withdrawing effects of the difluorobenzyl and fluorophenyl groups, as well as the heterocyclic oxadiazole and pyrrole rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogen atoms, such as fluorine, can affect the lipophilicity, acidity, and overall stability of the molecule . The intermolecular interactions, including hydrogen bonds and pi-stacking, can also impact the compound's solubility, melting point, and crystalline structure . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c22-15-6-3-13(4-7-15)20-26-21(30-27-20)18-2-1-9-28(18)12-19(29)25-11-14-5-8-16(23)10-17(14)24/h1-10H,11-12H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLKIUQIXYXMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.